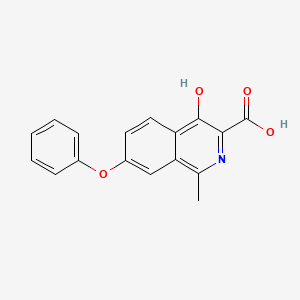
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid
Vue d'ensemble
Description
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H13NO4. It is known for its significant role in various scientific research fields, particularly in medicinal chemistry and pharmacology. This compound is often studied for its potential therapeutic applications and its role as an intermediate in the synthesis of other bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid typically involves multiple steps, including condensation, esterification, reduction, and hydrolysis reactions. One common synthetic route starts with methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate and sodium glycinate as the starting materials. The process involves:
Condensation: The initial condensation reaction forms an intermediate compound.
Esterification: This step involves the esterification of the intermediate.
Reduction: The esterified intermediate undergoes reduction.
Hydrolysis: Finally, the reduced intermediate is hydrolyzed to yield the target compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process is designed to simplify reaction conditions, reduce preparation costs, and improve overall yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anemia and other conditions related to hypoxia-inducible factors (HIF).
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid involves its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting this enzyme, the compound upregulates the expression of endogenous human erythropoietin (Epo), which is crucial for increasing red blood cell production. This mechanism is particularly relevant in the treatment of anemia, where enhanced erythropoiesis is desired .
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: An intermediate in the synthesis of 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid.
Roxadustat Impurity 29: Another related compound used in the study of HIF-PH inhibitors.
Uniqueness: this compound is unique due to its specific inhibitory action on HIF-PH, making it a valuable compound in the development of treatments for anemia and other hypoxia-related conditions. Its structural features also allow for various chemical modifications, enhancing its versatility in research and industrial applications .
Propriétés
IUPAC Name |
4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-14-9-12(22-11-5-3-2-4-6-11)7-8-13(14)16(19)15(18-10)17(20)21/h2-9,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQUCXIJNHBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B8201831.png)
![tert-butyl N-(6-methylimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B8201843.png)
![5H-Benzo[a]benzo[4,5]thieno[3,2-c]carbazole](/img/structure/B8201866.png)

![2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8201878.png)
![5-(tert-Butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8201886.png)
![(4S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201888.png)
![(4R)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8201891.png)
![(3AR,3a'R,7aR,7a'R)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8201892.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8201900.png)


![N-(4-Bromophenyl)-2',4'-dibutoxy-N-(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8201917.png)
